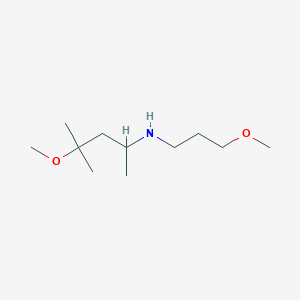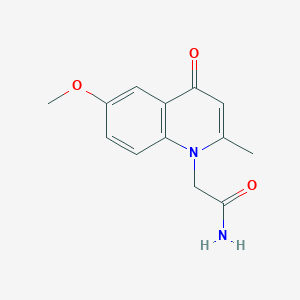![molecular formula C13H10N2O2S B12117452 Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-71-7](/img/structure/B12117452.png)
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a thienylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The thienylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Applications De Recherche Scientifique
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- exerts its effects depends on its interaction with molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3,4,5-trimethyl-: Another phenol derivative with different substituents.
4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone: A compound with a similar thienylmethyl group but different heterocyclic ring.
Uniqueness
Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1152513-71-7 |
|---|---|
Formule moléculaire |
C13H10N2O2S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H10N2O2S/c16-11-3-1-2-10(7-11)13-14-12(17-15-13)6-9-4-5-18-8-9/h1-5,7-8,16H,6H2 |
Clé InChI |
YKGZJJSYNDQBJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=NOC(=N2)CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)


![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)


![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)



![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)
